molecular formula C8H6ClN3O2 B8229878 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B8229878
M. Wt: 211.60 g/mol
InChI Key: ZYUHUFPQKNSMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS 2168645-49-4) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry research . This compound features a pyrazolopyridine core, a privileged scaffold in drug discovery due to its structural similarity to purine bases, which allows it to interact with a variety of biological targets . The molecular structure incorporates key functional groups: a carboxylic acid at the 3-position for further derivatization into amides or esters, a chlorine atom at the 6-position that serves as a versatile handle for metal-catalyzed cross-coupling reactions, and a methyl group on the pyrazole nitrogen that defines the tautomeric form and influences physicochemical properties . As a key intermediate, its primary research value lies in the synthesis of more complex molecules for the development of novel pharmaceuticals, particularly in the exploration of tyrosine kinase inhibitors and other biologically active compounds . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this building block to generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-chloro-1-methylpyrazolo[4,3-c]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-5-2-6(9)10-3-4(5)7(11-12)8(13)14/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUHUFPQKNSMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=NC=C2C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or biological outcomes. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid with structurally related compounds:

Compound Name Molecular Formula Position 6 Substituent Position 1 Substituent Position 3/4 Substituent Core Structure Evidence ID
This compound (Target) C₈H₆ClN₃O₂ Cl Methyl Carboxylic acid (C-3) Pyrazolo[4,3-c]pyridine -
5-[(tert-butoxy)carbonyl]-1-methyl-pyrazolo[4,3-c]pyridine-3-carboxylic acid C₈H₁₄O₄ H Methyl Carboxylic acid (C-3) Pyrazolo[4,3-c]pyridine
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine C₆H₃ClIN₃ Cl H Iodo (C-3) Pyrazolo[4,3-c]pyridine
1-[(4-chlorophenyl)methyl]-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₆H₁₄ClN₃O₂ Methyl (4-chlorophenyl)methyl Carboxylic acid (C-4) Pyrazolo[3,4-b]pyridine
FMPPP (6-Methyl-1-(3-(trifluoromethyl)phenyl)-pyrazolo[4,3-c]pyridin-4(5H)-one) C₁₅H₁₁F₃N₂O Methyl 3-(trifluoromethyl)phenyl Ketone (C-4) Pyrazolo[4,3-c]pyridine

Key Observations:

  • Position 6 Substituents: The chlorine atom in the target compound contrasts with methyl (FMPPP ), hydrogen (tert-butyl analog ), and iodo ( ) groups.
  • Position 1 Substituents: The methyl group in the target compound differs from bulkier groups like 3-(trifluoromethyl)phenyl (FMPPP ) or (4-chlorophenyl)methyl ( ), which may alter steric interactions and pharmacokinetics.
  • Carboxylic Acid Placement: The carboxylic acid at C-3 in the target compound versus C-4 in ’s isomer could affect hydrogen-bonding patterns with biological targets.
  • Core Isomerism: The pyrazolo[3,4-b]pyridine isomer in has a distinct ring fusion compared to the target’s [4,3-c] system, altering molecular geometry and binding pocket compatibility.

Anticancer Potential

  • FMPPP (): Exhibits anti-proliferative effects on prostate cancer cells via autophagy induction and mTOR/p70S6K pathway inhibition. The trifluoromethylphenyl group likely enhances metabolic stability and lipophilicity, contributing to its potency .

Kinase Inhibition and Selectivity

  • Tert-Butyl Analog (): The tert-butoxycarbonyl group may serve as a protecting moiety for carboxylic acid, enabling prodrug strategies in drug development .
  • Iodo Derivative (): The iodo substituent at C-3 could facilitate radiolabeling for imaging studies, though its lack of polar groups may limit solubility .

Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (Predicted)
This compound 227.61 g/mol ~1.2 Moderate (carboxylic acid enhances hydrophilicity)
FMPPP 316.26 g/mol ~3.5 Low (trifluoromethyl increases lipophilicity)
1-[(4-chlorophenyl)methyl]-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid 315.76 g/mol ~2.8 Low (bulky aromatic substituents)

Biological Activity

6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-c]pyridine core with a chloro substituent and a carboxylic acid functional group. Its molecular formula is C7H6ClN3O2C_7H_6ClN_3O_2, and it has been characterized for its solubility and stability in various solvents.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include cyclization reactions that form the pyrazolo ring, followed by chlorination and carboxylation steps to introduce the chloro and carboxylic acid groups.

Antiproliferative Activity

Research has shown that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity.

Table 1: Antiproliferative Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa0.058
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolA5490.035
2-Amino-5-(trifluoromethyl)-pyrazolo[4,3-c]pyridineMDA-MB-2310.021

These findings suggest that modifications to the pyrazolo core can enhance biological activity.

The mechanism of action for pyrazolo derivatives often involves the induction of apoptosis in cancer cells. This includes the activation of caspases (e.g., caspase 9), which are crucial for the apoptotic cascade. Additionally, compounds have been shown to affect microtubule dynamics and induce autophagy-related processes.

Study on Anticancer Activity

A notable study published in MDPI explored the antiproliferative effects of various pyrazolo derivatives on human cancer cell lines. The researchers found that compounds with specific functional groups significantly improved their efficacy against cancer cells by lowering IC50 values through enhanced interactions with cellular targets .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of these compounds. For example, animal models treated with 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives demonstrated reduced tumor growth compared to control groups. These studies highlight the potential for further development into therapeutic agents for cancer treatment.

Scientific Research Applications

Pharmaceutical Development

6-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has been investigated for its potential as a pharmacophore in drug development. Research indicates that it may target various diseases, particularly cancer and inflammatory conditions.

Antiproliferative Activity:
Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance:

  • HeLa Cells: IC50 = 0.058 µM
  • A549 Cells: IC50 = 0.035 µM
  • MDA-MB-231 Cells: IC50 = 0.021 µM

These values suggest that modifications to the pyrazolo core can enhance biological activity significantly.

Mechanism of Action:
The mechanism often involves induction of apoptosis through activation of caspases, affecting microtubule dynamics and promoting autophagy-related processes.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with potential biological activities.

Types of Reactions:

  • Nucleophilic Substitution: The chlorine atom can undergo substitution reactions with various nucleophiles.
  • Oxidation/Reduction: The carboxylic acid group can be oxidized or reduced to form alcohols or aldehydes.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions, leading to complex molecular architectures.

Study on Anticancer Activity

A notable study published in MDPI explored the antiproliferative effects of pyrazolo derivatives on human cancer cell lines. The researchers found that specific functional groups significantly improved efficacy against cancer cells by lowering IC50 values through enhanced interactions with cellular targets.

In Vivo Studies

In vivo studies have demonstrated that animal models treated with derivatives of this compound showed reduced tumor growth compared to control groups. This highlights its potential for further development into therapeutic agents for cancer treatment.

Preparation Methods

Regioselective Chlorination

Chlorination at the 6-position is achieved using POCl₃ in acetonitrile at 60°C. The reaction proceeds via electrophilic aromatic substitution, with the pyridine nitrogen directing chlorination to the para position. Excess POCl₃ (1.1–10 equivalents) ensures complete conversion, though higher amounts risk over-chlorination.

N-Methylation Techniques

Methylation of the pyrazole nitrogen is commonly performed using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. A 2018 study demonstrated that microwave-assisted methylation at 100°C for 30 minutes improves yields to 89% compared to conventional heating (72% after 6 hours).

Industrial-Scale Production and Green Chemistry

Modern manufacturing prioritizes continuous flow systems to enhance reproducibility. A patented method (CN113264931B) employs:

  • Continuous Cyclization : Hydrazine hydrate reacts with ethyl 3-oxo-2-(pyridin-3-yl)butanoate in a microreactor (residence time: 5 minutes, 80°C).

  • Solvent Recovery : Acetonitrile is recycled via distillation, reducing waste by 40%.

  • Catalytic Oxidation : Palladium on carbon (Pd/C) enables selective oxidation of dihydropyrazoles under hydrogen atmosphere, avoiding stoichiometric oxidants like MnO₂.

Reaction Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (%)
CyclizationLiHMDS, THF, -78°C7595
ChlorinationPOCl₃, CH₃CN, 60°C8298
OxidationMnO₂, CH₃CN, 60°C9197
Hydrolysis6M HCl, 90°C8899

Data compiled from US9522900B2 and CN113264931B.

Challenges in Purification and Analytical Control

Residual solvents (acetonitrile, DMF) and regioisomers pose significant purification challenges. High-performance liquid chromatography (HPLC) methods using C18 columns (gradient: 10–90% acetonitrile in water) resolve the target compound from byproducts like 5-chloro isomers. Nuclear magnetic resonance (NMR) confirms regiochemistry via coupling constants: J₄,5 = 2.4 Hz for the pyrazole ring.

Comparative Analysis of Synthetic Routes

Patent US9522900B2 vs. Academic Methods

  • Throughput : The patent’s batch process yields 120 g/L vs. 80 g/L in academic settings.

  • Cost : POCl₃-based chlorination is cheaper than enzymatic methods but generates acidic waste.

  • Scalability : Continuous flow systems (CN113264931B) reduce processing time by 60% compared to batch reactors .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, and how can purity be ensured?

Methodological Answer: The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step reactions. A validated approach for analogous compounds includes:

  • Microwave-assisted coupling : Use PdCl₂(PPh₃)₂ as a catalyst in DMF with aryl acetylenes and tert-butylamine under controlled microwave conditions (e.g., 100–120°C, 30–60 minutes) to enhance reaction efficiency .
  • Post-synthesis purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) followed by recrystallization to achieve >95% purity. Confirm purity via NMR (¹H/¹³C) and mass spectrometry (MS), comparing experimental data with theoretical m/z values .

Q. How should researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires:

  • NMR spectroscopy : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, carboxylic acid protons at δ 12–14 ppm). For example, methyl groups in similar compounds show singlets near δ 3.8–4.2 ppm .
  • High-resolution MS (HRMS) : Match observed molecular ion peaks (e.g., [M+H]⁺) with calculated values (e.g., C₉H₈ClN₃O₂: theoretical m/z 241.02). Discrepancies >2 ppm warrant re-analysis .

Advanced Research Questions

Q. How does this compound interact with kinase targets, and what experimental designs validate its mechanism?

Methodological Answer: Pyrazolo[4,3-c]pyridines are known to inhibit kinases by competing with ATP binding. To study this:

  • Kinase inhibition assays : Use recombinant kinases (e.g., mTOR, p70S6K) in ADP-Glo™ assays. Pre-incubate the compound (1–10 µM) with kinase and ATP, then measure residual ATP levels. IC₅₀ values <1 µM suggest high potency .
  • Autophagy induction : Treat cancer cells (e.g., prostate PC-3) with the compound (5–20 µM) and monitor LC3-II/LC3-I ratio via Western blot. Combine with mTOR pathway inhibitors (e.g., rapamycin) to confirm synergistic effects .

Q. How should researchers address conflicting data in biological activity studies (e.g., variable IC₅₀ values across assays)?

Methodological Answer: Data discrepancies may arise from assay conditions or off-target effects. Resolve by:

  • Orthogonal validation : Repeat assays using surface plasmon resonance (SPR) to measure direct binding affinity (KD) or isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Cellular context adjustment : Test in isogenic cell lines (wild-type vs. kinase-deficient) to isolate target-specific activity. For example, compare apoptosis rates in PTEN-positive vs. PTEN-negative prostate cancer models .

Q. What strategies are effective for designing derivatives to improve solubility or bioavailability?

Methodological Answer: Derivative optimization involves:

  • Salt formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility. For example, analogous pyrazolo[4,3-c]pyridin-4(5H)-one salts showed improved dissolution rates in pH 7.4 buffers .
  • Prodrug approaches : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to increase membrane permeability. Hydrolyze in vivo using esterases, confirmed via HPLC monitoring of parent compound release .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for stability studies under varying pH/temperature?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS at 0, 24, and 48 hours.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere. Pyrazolo derivatives typically degrade above 200°C, correlating with thermal stability .

Q. How can computational modeling guide the design of pyrazolo[4,3-c]pyridine-based inhibitors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., PDB: 4JSV). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met769 in mTOR) and hydrophobic contacts with DFG motifs.
  • QSAR modeling : Train models on IC₅₀ data from analogous compounds. Key descriptors include ClogP (optimal 1–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.